1,2-Epoxyhexane

Catalog No.
S571419
CAS No.
1436-34-6
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxyhexane

CAS Number

1436-34-6

Product Name

1,2-Epoxyhexane

IUPAC Name

2-butyloxirane

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3

InChI Key

WHNBDXQTMPYBAT-UHFFFAOYSA-N

SMILES

CCCCC1CO1

Synonyms

1,2-epoxyhexane

Canonical SMILES

CCCCC1CO1

Precursor for Polycarboxylic Acids:

1,2-Epoxyhexane serves as a key building block for the synthesis of various polycarboxylic acids, including adipic acid, sebacic acid, and dodecanedioic acid. These acids possess diverse applications in the production of polymers, plasticizers, and lubricants []. The epoxide ring in 1,2-epoxyhexane undergoes ring-opening reactions with various reagents like carboxylic acids, leading to the formation of the desired polycarboxylic acids [].

Synthesis of Functionalized Molecules:

The reactive nature of the epoxide group in 1,2-epoxyhexane enables its participation in various other synthetic transformations. Researchers utilize it as a starting material for the synthesis of numerous functionalized molecules, including alcohols, ethers, and amines. These reactions often involve the manipulation of the epoxide ring through ring-opening reactions with diverse nucleophiles [].

Research into Ring-Opening Reactions:

1,2-Epoxyhexane serves as a valuable model compound for studying the mechanisms and kinetics of ring-opening reactions. Its relatively simple structure allows researchers to gain fundamental insights into the factors influencing the reactivity of epoxides with different nucleophiles. This knowledge contributes to the development of efficient and selective methods for synthesizing various complex molecules [].

1,2-Epoxyhexane, also known as butyloxirane or 1-hexene oxide, is a colorless liquid with the molecular formula C6H12OC_6H_{12}O and a molecular weight of 100.16 g/mol. It is classified as an epoxide, which is a cyclic ether with a three-membered ring structure that includes an oxygen atom. This compound is notable for its high reactivity due to the strained epoxide ring, making it more reactive than typical acyclic ethers .

The physical properties of 1,2-epoxyhexane include:

  • Boiling Point: 118-120 °C
  • Density: 0.833 g/mL
  • Flash Point: 60 °F (approximately 15.6 °C)
  • Solubility: Difficult to mix with water .

1,2-Epoxyhexane is a flammable liquid with a low flash point, posing a fire hazard []. It is also considered a skin, eye, and respiratory irritant [].

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for 1,2-epoxyhexane before handling the compound. The SDS provides detailed information on its hazards, handling procedures, first-aid measures, and disposal methods [].

Please Note:

  • The information provided is based on scientific research and is not intended for practical use or experimentation.
  • Always refer to the SDS and relevant safety protocols when handling chemicals.
Due to its reactive epoxide group. Key reactions include:

  • Ring Opening Reactions: In the presence of acids or bases, the epoxide ring can be opened to form alcohols or other functional groups. For example, when reacted with methanol in an acid-catalyzed process, it produces methoxy-substituted products through a carbocation mechanism
    2
    .
  • Nucleophilic Substitution: Nucleophiles can attack the less hindered carbon atom in the epoxide, leading to the formation of alcohols or other derivatives
    2
    .

1,2-Epoxyhexane can be synthesized through several methods:

  • Oxidation of 1-Hexene: One common method involves the oxidation of 1-hexene using oxidizing agents in a fixed-bed microchannel reaction device. This process typically requires a solid catalyst and controlled reaction conditions .
  • Epoxidation Reactions: Various reagents such as peracids can be used to convert alkenes into epoxides through electrophilic addition mechanisms.

The applications of 1,2-epoxyhexane are diverse and include:

  • Chemical Reagent: It serves as an important intermediate in organic synthesis and pharmaceutical research.
  • Passivating Agent: The compound has been utilized as a passivating agent for core-shell aluminum nanoparticles, enhancing their stability and reactivity .
  • Fine Chemicals Production: It is involved in the production of various fine chemicals.

Interaction studies involving 1,2-epoxyhexane primarily focus on its reactivity with biological molecules and other chemicals. Research indicates that its ability to form adducts with nucleophiles could have implications in toxicology and pharmacology. Further studies are needed to fully understand its interactions within biological systems.

1,2-Epoxyhexane shares similarities with several other epoxides and cyclic ethers. Below are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
1,2-EpoxyhexaneC6H12OHighly reactive epoxide; used in nanoparticle passivation
Ethylene OxideC2H4OSmallest epoxide; widely used as a sterilizing agent
Propylene OxideC3H6OUsed in antifreeze and as a chemical intermediate
Styrene OxideC8H8ODerived from styrene; used in polymer production

Each compound exhibits unique reactivity patterns and applications based on their structural characteristics and functional groups.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1436-34-6
104898-06-8

Wikipedia

Butyloxirane

Dates

Modify: 2023-08-15

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